molecular formula C15H14O6 B175404 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol CAS No. 17334-50-8

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

Cat. No.: B175404
CAS No.: 17334-50-8
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Epicatechin can be synthesized through various methods, including the extraction and purification from natural sources. One common method involves the extraction of catechins from tea leaves using water at 80°C for 40 minutes, followed by separation with water/chloroform to remove impurities such as caffeine . Another method combines solid-phase extraction and hydrophobic deep eutectic solvents with high-performance liquid chromatography for extracting and quantifying catechin and epicatechin .

Industrial Production Methods: Industrial production of epicatechin typically involves large-scale extraction from plant-based sources like tea leaves and cacao. The process includes steps such as maceration, filtration, and purification to obtain high-purity epicatechin. Advanced techniques like high-performance liquid chromatography and solid-phase extraction are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Epicatechin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve the neutralization of free radicals and prevention of oxidative damage .

Common Reagents and Conditions: Common reagents used in the reactions involving epicatechin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions of epicatechin include various oxidized and reduced forms of the compound. These products retain the antioxidant properties of epicatechin and contribute to its overall health benefits .

Comparison with Similar Compounds

Epicatechin is part of the catechin family, which includes similar compounds such as epigallocatechin gallate, epigallocatechin, and epicatechin gallate . While all these compounds share antioxidant properties, epicatechin is unique in its ability to cross the blood-brain barrier and its high bioavailability . Epigallocatechin gallate, on the other hand, is known for its more potent antioxidant effects but does not exhibit the same bioavailability as epicatechin . The unique properties of epicatechin make it a valuable compound for various health applications.

List of Similar Compounds:
  • Epigallocatechin gallate
  • Epigallocatechin
  • Epicatechin gallate
  • Catechin

Epicatechin’s unique properties and wide range of applications make it a compound of significant interest in scientific research and industry.

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045133
Record name (-)-Epicatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17334-50-8, 490-46-0
Record name (±)-Epicatechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17334-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicatechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicatechin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epicatechin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Epicatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPICATECHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 °C
Record name Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The purified enzyme is suspended in a buffer having a pH of 4.5 to 8.5, preferably 6.5 to 8. To this suspension, EGCG or ECG is added along with S-adenosyl-L-methionine (SAM) and the reaction is allowed to proceed at 5 to 60° C., preferably at 20 to 40° C., to form a methylated catechin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
S-adenosyl-L-methionine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
catechin

Synthesis routes and methods II

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vanillin
Yield
1%
Name
DMACA
Name
catechin

Synthesis routes and methods III

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Catechin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
Reactant of Route 2
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
Reactant of Route 3
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
Reactant of Route 4
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
Reactant of Route 5
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
Reactant of Route 6
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
Customer
Q & A

A: [] L-Epicatechin, along with other compounds found in Tetrastigma hemsleyanum, demonstrates an inhibitory effect on the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. Molecular docking studies suggest that L-Epicatechin exhibits a strong binding affinity to specific amino acid sites on PI3K and mTOR proteins. This interaction disrupts the pathway, ultimately hindering tumor growth.

A: [] Yes, research suggests that L-Epicatechin can stimulate nitric oxide production in human coronary artery endothelial cells. This effect is time- and dose-dependent, peaking at 1 &mgrmol/L concentration after 10 minutes of treatment.

A: [] L-Epicatechin is one of the phenolic substrates present in betel nut kernel that undergoes enzymatic oxidation by polyphenol oxidase (PPO). This oxidation process contributes to the browning observed in betel nut kernels during storage.

ANone: The molecular formula of L-Epicatechin is C15H14O6, and its molecular weight is 290.26 g/mol.

A: [] L-Epicatechin, as a significant component of Myrtus communis L. leaf extract, demonstrates antioxidant properties that can protect oil-in-water emulsions from oxidation. When incorporated into alginate spheres and films, the extract, and thus L-Epicatechin, effectively prevents lipid oxidation in the emulsions.

A: [] Computational models can be used to predict the anti-inflammatory activity, cytotoxicity, and metabolism of L-Epicatechin. These models can be useful in understanding the potential therapeutic benefits and risks of L-Epicatechin.

A: [] Treatment of peaches with citric acid helps maintain higher levels of L-Epicatechin, along with chlorogenic acid, neochlorogenic acid, and catechin, throughout the storage period compared to untreated peaches. This suggests that citric acid treatment can enhance the stability of these beneficial phenolic compounds in postharvest peaches.

A: [] In vivo studies using HCT-116 xenograft models have shown that L-Epicatechin, as part of the total flavonoid extract from Tetrastigma hemsleyanum, effectively delays tumor growth. Importantly, this antitumor effect was observed without causing significant changes in body weight, organ pathology, or blood parameters, suggesting a favorable safety profile.

A: [] Studies on a high-fat diet-induced C57BL/6N mouse model of NAFLD revealed that Raw Bowl Tea polyphenols (RBTP), which contain L-Epicatechin as a major component, significantly reduced body weight, liver weight, and liver index. Additionally, RBTP improved serum biochemical parameters, reduced inflammatory cytokines, and alleviated pathological injuries in the liver, epididymis, and small intestinal tissues. These findings suggest a protective effect of RBTP, and potentially L-Epicatechin, against NAFLD.

A: [, , , , , , , ] Several analytical techniques are employed to identify and quantify L-Epicatechin, including:

    A: [] Before the advent of modern chromatographic techniques, researchers relied on classical methods such as selective extraction and precipitation to isolate and characterize polyphenols in tea leaves. These methods, although less sophisticated, laid the groundwork for our understanding of these compounds.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.